L-Valine ethyl ester hydrochloride
CAS No.: 17609-47-1
Cat. No.: VC21538120
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17609-47-1 |
---|---|
Molecular Formula | C7H16ClNO2 |
Molecular Weight | 181.66 g/mol |
IUPAC Name | [(2S)-1-ethoxy-3-methyl-1-oxobutan-2-yl]azanium;chloride |
Standard InChI | InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1 |
Standard InChI Key | PQGVTLQEKCJXKF-RGMNGODLSA-N |
Isomeric SMILES | CCOC(=O)[C@H](C(C)C)[NH3+].[Cl-] |
SMILES | CCOC(=O)C(C(C)C)[NH3+].[Cl-] |
Canonical SMILES | CCOC(=O)C(C(C)C)[NH3+].[Cl-] |
Chemical Identity and Structure
L-Valine ethyl ester hydrochloride is an esterified form of the amino acid L-valine, converted to its hydrochloride salt. It is identified by the following properties:
Property | Value |
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CAS Number | 17609-47-1 |
Molecular Formula | C7H16ClNO2 |
Molecular Weight | 181.66 g/mol |
Synonyms | Ethyl L-valinate hydrochloride, H-VAL-OET HCL, L-Val-OEt.HCL |
InChIKey | PQGVTLQEKCJXKF-RGMNGODLSA-N |
The compound consists of L-valine with an ethyl ester group attached to the carboxylic acid function, forming a hydrochloride salt . This modification enhances certain properties of the parent amino acid while maintaining its stereochemical configuration.
Structural Features
The structure of L-Valine ethyl ester hydrochloride incorporates the branched-chain aliphatic side group characteristic of valine, with an ethyl ester substitution at the carboxyl group. The amine group exists in its protonated form (NH3+) with a chloride counterion, creating the hydrochloride salt . This structural arrangement contributes to its stability and solubility profile while preserving the functional properties of the amino acid.
Physical and Chemical Properties
Understanding the physical and chemical properties of L-Valine ethyl ester hydrochloride is essential for its appropriate handling, storage, and application in various fields.
Physical Characteristics
Property | Description |
---|---|
Physical State | Powder to crystalline solid |
Color | White to almost white |
Melting Point | 102-105°C |
Optical Rotation | [α]20/D +6.7°, c = 2 in H2O |
Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
The compound demonstrates relatively good stability under standard laboratory conditions when properly stored . It retains its optical activity, with a specific rotation of approximately +6.5 ± 1° (c=2 in H2O) , confirming its L-configuration.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation of L-Valine ethyl ester hydrochloride:
1H NMR (400 MHz, CDCl3) data shows characteristic peaks at:
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δ 8.76 (s, 3H) corresponding to the ammonium protons
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δ 4.17-4.27 (m, 2H) for the ethyl ester CH2 group
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δ 3.87 (d, 1H, J=4.1 Hz) for the α-carbon proton
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δ 2.39-2.43 (m, 1H) for the methine proton of the isopropyl group
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δ 1.23 (t, 3H, J=7.1 Hz) for the methyl of the ethyl ester
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δ 1.07 (dt, 6H) for the two methyl groups of the isopropyl side chain
13C NMR (100 MHz, CDCl3) shows signals at:
These spectroscopic data provide definitive confirmation of the structure and purity of the compound.
Synthesis Methods
Laboratory Synthesis
The synthesis of L-Valine ethyl ester hydrochloride typically follows established esterification protocols for amino acids. A common approach involves the reaction of L-valine with ethanol in the presence of thionyl chloride or hydrogen chloride gas as a catalyst.
A detailed synthetic procedure outlined in the literature describes a method involving L-valine and ethanol in the presence of chlorotrimethylsilane . This approach yields the hydrochloride salt with high efficiency (95-99% yield). The reaction proceeds through the following general pathway:
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Activation of the carboxylic acid group of L-valine
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Nucleophilic attack by ethanol
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Formation of the ester bond with elimination of water
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Protonation of the amino group to form the hydrochloride salt
Purification and Characterization
After synthesis, the compound can be purified through recrystallization techniques. The purity and identity are confirmed through various analytical methods, including:
The synthesis and purification methods are scalable and can be adapted for larger production requirements.
Applications and Uses
L-Valine ethyl ester hydrochloride has found applications across multiple industries due to its unique properties and functionalities.
Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders and muscle recovery. Its role in enhancing protein synthesis makes it valuable for developing drugs related to muscle health and metabolic function . In pharmaceutical research, it often serves as a building block for more complex molecules, including peptide-based therapeutics and enzyme inhibitors.
Nutritional Supplements
In the sports nutrition sector, L-Valine ethyl ester hydrochloride is utilized in dietary supplements designed to enhance athletic performance and muscle growth. The compound provides a bioavailable source of branched-chain amino acids (BCAAs), which are crucial for muscle recovery and development following intense physical activity . The ester modification potentially improves absorption characteristics compared to free amino acids.
Biochemical Research
Researchers utilize L-Valine ethyl ester hydrochloride to study protein synthesis and metabolic pathways. This facilitates understanding of complex biological processes and the development of new therapeutic agents . The compound serves as a valuable tool in studies investigating:
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Amino acid metabolism
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Protein structure and function
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Enzyme activity and inhibition
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Nutritional biochemistry
Cosmetic Formulations
The compound is incorporated into skincare products due to its moisturizing properties and ability to support skin health. Its amino acid structure makes it compatible with skin physiology, contributing to its appeal in the beauty industry . Cosmetic applications may include:
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Moisturizing creams and lotions
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Anti-aging formulations
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Skin conditioners
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Hair care products
Food Industry Applications
In the food sector, L-Valine ethyl ester hydrochloride can function as a flavoring agent or nutritional enhancer in food products, catering to consumers seeking health benefits in their diets . The compound may contribute to the flavor profile while providing potential nutritional benefits.
Research Findings
Pharmaceutical Research
Recent research has demonstrated the potential of L-Valine ethyl ester hydrochloride in various pharmaceutical applications. One notable study investigated its use in ionic liquid formulations to enhance the solubility and skin permeation of ibuprofen . The research showed that:
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L-Valine ethyl ester could form ionic pairs with ibuprofen
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These ionic pairs demonstrated enhanced solubility characteristics
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The formulations showed improved transdermal delivery potential
This application highlights the compound's utility beyond its role as a synthetic intermediate, demonstrating its potential in drug delivery systems.
Comparative Studies
The table below presents a comparison of L-Valine ethyl ester hydrochloride with related compounds:
Compound | Molecular Weight (g/mol) | Solubility Profile | Key Applications |
---|---|---|---|
L-Valine ethyl ester hydrochloride | 181.66 | Water-soluble, soluble in organic solvents | Pharmaceutical synthesis, nutrition, research |
L-Valine (free amino acid) | 117.15 | Limited water solubility | Nutrition, biochemical studies |
L-Valine methyl ester hydrochloride | 167.63 | Similar to ethyl ester | Similar applications with different physicochemical properties |
L-Valine benzyl ester hydrochloride | 243.73 | Less water-soluble, more lipophilic | Peptide synthesis, specialized applications |
This comparison illustrates how the ethyl ester modification affects the properties and potential applications of the valine molecule, optimizing certain characteristics for specific uses.
Synthesis Optimization
Research into the synthesis of L-Valine ethyl ester hydrochloride has focused on improving yield, purity, and efficiency. Studies have explored various catalysts, reaction conditions, and purification methods to optimize the production process . These improvements have made the compound more accessible for research and commercial applications.
Future Perspectives
The continued research into L-Valine ethyl ester hydrochloride suggests several promising future directions:
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Development of novel drug delivery systems utilizing the compound's unique properties
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Exploration of its potential in targeted nutritional formulations
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Investigation of additional pharmaceutical applications
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Further optimization of synthetic methods for more efficient production
As research progresses, additional applications and benefits of this versatile compound are likely to emerge, expanding its utility across multiple scientific and industrial sectors.
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